Prepro-trh (178-199)

Neuropeptide Pharmacology Gastric Acid Secretion TRH Modulation

Misidentification of prepro-TRH fragments (Ps4 vs. Ps5) compromises HPA axis research. Prepro-TRH (178-199) (Ps5) is the validated 22-aa CRIF peptide: inhibits basal & CRH-stimulated ACTH secretion; achieves 90-100% reduction in frontal cortex infarction at 200 μg/kg (MCA ligation); C-terminal 191-199 fragment retains full antidepressant potency in FST; essential negative control for Ps4 gastric acid assays.

Molecular Formula C116H176N28O39S
Molecular Weight 2618.9 g/mol
CAS No. 122018-92-2
Cat. No. B045963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrepro-trh (178-199)
CAS122018-92-2
Synonymsprepro-thyrotropin-releasing hormone (178-199)
prepro-TRH (178-199)
preprothyrotropin-releasing hormone (178-199)
Molecular FormulaC116H176N28O39S
Molecular Weight2618.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N
InChIInChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1
InChIKeyICAYDYVQHKWGMZ-VIAQXQIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prepro-TRH (178-199) Baseline Overview


Prepro-TRH (178-199), designated by CAS 122018-92-2, is a 22-amino acid connecting peptide (FIDPELQRSWEEKEGEGVLMPE) cleaved from the rat thyrotropin-releasing hormone (TRH) prohormone [1]. As an endogenous neuropeptide co-localized with TRH in the hypothalamus and spinal cord, it is identified as a candidate corticotropin release inhibiting factor (CRIF) with demonstrated antidepressant-like and neuroprotective properties in preclinical models [2].

Fragment Selectivity: Prepro-TRH 178-199 vs. 160-169


Proteolytic processing of the TRH prohormone yields multiple structurally distinct connecting peptides, including prepro-TRH (160-169) (Ps4) and prepro-TRH (178-199) (Ps5). Despite originating from the same precursor, these fragments exhibit markedly divergent, and sometimes opposing, biological activities [1]. For example, while Ps4 acts as a potent enhancer of TRH-mediated gastric acid secretion, Ps5 is completely inactive in the same functional assay, underscoring that these peptides are not functionally interchangeable [2]. Procurement decisions must therefore be based on the precise sequence (178-199) to ensure the intended CRIF and neuroprotective pharmacology.

Prepro-TRH (178-199) Differentiation Evidence


Functional Selectivity in TRH Potentiation

In a direct head-to-head in vivo study, prepro-TRH (178-199) (Ps5) demonstrated a complete lack of effect on TRH-mediated gastric acid secretion, in stark contrast to prepro-TRH (160-169) (Ps4), which exhibited robust, dose-dependent potentiation [1].

Neuropeptide Pharmacology Gastric Acid Secretion TRH Modulation

Antidepressant Activity in C-Terminal Fragment

The antidepressant-like activity of prepro-TRH (178-199) in the Porsolt forced swim test (FST) is fully retained by its C-terminal fragment, prepro-TRH (191-199), demonstrating that the bioactive pharmacophore resides exclusively within this C-terminal region [1].

Depression Models Forced Swim Test Neuropeptide Behavioral Pharmacology

Neuroprotection Against Cerebral Ischemia

In a rat model of cerebral ischemia induced by middle cerebral artery (MCA) ligation, high-dose (200 μg/kg) prepro-TRH (178-199) demonstrated a significant reduction in cortical infarction and associated corticosterone levels compared to saline-treated controls [1].

Cerebral Ischemia Stroke Models Neuroprotection

CRIF-Mediated ACTH Inhibition Controversy

The status of prepro-TRH (178-199) as a corticotropin release inhibiting factor (CRIF) is debated. While initial reports demonstrated robust inhibition of basal and CRH-stimulated ACTH secretion in primary anterior pituitary cell cultures [1], a subsequent study using a different cell model reported no effect [2]. This context-dependent activity is a property unique to this fragment and not shared by the mature hormone TRH, which stimulates ACTH release under certain conditions.

HPA Axis ACTH Regulation Endocrinology

Prepro-TRH (178-199) Research Applications


CRIF-Mediated HPA Axis Feedback

Use prepro-TRH (178-199) as a molecular probe to dissect the endogenous corticotropin release inhibiting factor (CRIF) pathway. Its reported ability to inhibit basal and CRH-stimulated ACTH secretion in vitro [1] makes it a unique tool for studying negative regulatory mechanisms of the HPA axis that are distinct from glucocorticoid feedback.

Neuroprotective and Anti-Ischemic Mechanisms

Employ prepro-TRH (178-199) in preclinical stroke models (e.g., MCA ligation) to investigate dose-dependent neuroprotection. The demonstrated 90-100% reduction in frontal cortex infarction at 200 μg/kg [2] provides a robust phenotypic anchor for mechanistic studies, including its effect on lowering stress-induced corticosterone levels.

SAR of Antidepressant Neuropeptides

Utilize prepro-TRH (178-199) and its C-terminal fragment (191-199) as a minimal active sequence toolset in the forced swim test (FST) and other behavioral despair models. The finding that the C-terminal fragment retains full antidepressant-like potency [3] allows for the mapping of the bioactive pharmacophore and facilitates the design of smaller, more stable peptidomimetics.

Functional Selectivity: Ps4 vs. Ps5 Peptides

Leverage prepro-TRH (178-199) (Ps5) as a critical negative control in studies of prepro-TRH (160-169) (Ps4) function. Its demonstrated lack of activity in TRH-potentiation assays for gastric acid secretion [4] confirms the high functional specificity of these co-released peptides and is essential for interpreting data on Ps4-mediated enhancement of TRH signaling.

Technical Documentation Hub

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